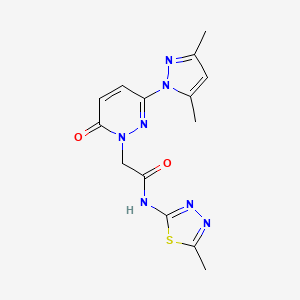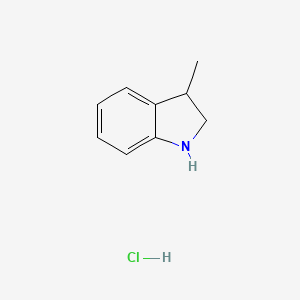![molecular formula C11H16N2O2S2 B2970606 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-72-2](/img/structure/B2970606.png)
2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyrimidines are a class of compounds that have a pyrimidine ring fused with a thiophene ring . They are known for their wide spectrum of biological properties .
Synthesis Analysis
Thienopyrimidines can be synthesized from various precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular structure of thienopyrimidines involves a pyrimidine ring fused with a thiophene ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions due to the presence of reactive sites on the pyrimidine and thiophene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thienopyrimidine would depend on its exact structure. For example, the presence of different substituents can affect properties such as solubility and stability .Aplicaciones Científicas De Investigación
Synthesis Methods
The scientific research surrounding 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one primarily focuses on its synthesis methods and potential applications, excluding direct references to drug use, dosage, or side effects. A notable study in this field reported a highly regioselective synthesis approach for creating a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding products with various 6-substituents (methyl or aryl groups) and 3-substituents (alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups) in good yields (dos Santos et al., 2015).
Antitumor Activity
Further research into thieno[3,2-d]pyrimidin derivatives highlights their synthesis and evaluation for antitumor activity. A study synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests a promising application of these compounds in cancer research (Hafez & El-Gazzar, 2017).
Green Synthesis Approaches
The development of green chemistry methods for synthesizing pyrimidine derivatives also represents a significant area of interest. One study describes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives through a one-pot, three-component approach using a nanocatalyst under solvent-free conditions. This method emphasizes the importance of environmentally friendly chemistry practices while achieving high yields and short reaction times (Mohsenimehr et al., 2014).
Chemical Properties and Reactions
The chemical properties and reactions of pyrimidin-4-one derivatives have been extensively studied, providing insights into their potential applications. Research on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one reveals diverse polymorphic forms and hydrogen-bonding patterns, which could influence the development of pharmaceutical compounds and materials science applications (Glidewell et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-3-16-11-12-8-4-7-17-9(8)10(14)13(11)5-6-15-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTXYZVGRUQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CCOC)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)






![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)
![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)
![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)
![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

